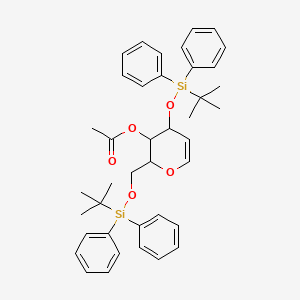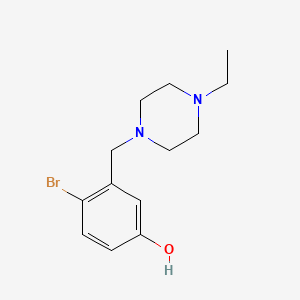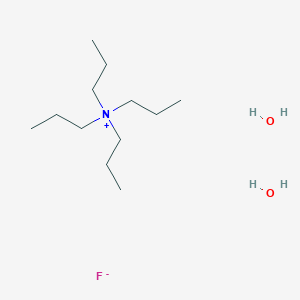![molecular formula C11H14N2O2 B12080991 1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)
1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with appropriate carbonyl compounds. One common method includes the reaction of 4-methoxy-1,2-phenylenediamine with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nitrating agents; reactions often require acidic or basic catalysts.
Major Products: The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazoles with various functional groups .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
- 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
- 1-Propyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
Uniqueness: 1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for specific applications.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-methoxy-3-propan-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)13-10-6-8(15-3)4-5-9(10)12-11(13)14/h4-7H,1-3H3,(H,12,14) |
InChI-Schlüssel |
PFUDEFRBESANFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=CC(=C2)OC)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)






![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)


![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)

